An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylisoindolin-1-one
An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds of significant biological importance.[1][2] Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. The introduction of a chiral center at the C-3 position dramatically expands the chemical space and offers the potential for stereospecific interactions with biological targets, a cornerstone of modern drug design.[3] This guide focuses on the chemical properties of a specific enantiomer, (R)-3-Methylisoindolin-1-one, a molecule of growing interest in medicinal chemistry due to the prevalence of the 3-alkylisoindolinone core in pharmacologically active compounds.
Chirality plays a pivotal role in the efficacy and safety of pharmaceuticals, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Understanding the synthesis, characterization, and reactivity of enantiomerically pure compounds like (R)-3-Methylisoindolin-1-one is therefore of paramount importance for the development of next-generation therapeutics. This document provides a comprehensive overview of the known and projected chemical properties of (R)-3-Methylisoindolin-1-one, offering a valuable resource for researchers engaged in its synthesis and application.
Chemical Structure and Properties
(R)-3-Methylisoindolin-1-one possesses a stereogenic center at the C-3 position, leading to its chiroptical properties. While specific experimental data for this enantiomer is not extensively available in the public domain, we can infer and present a combination of data from its racemic form and closely related chiral analogs.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| CAS Number | 131615-22-0 | [5] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not reported for the (R)-enantiomer. Racemate: Data not available. | - |
| Solubility | Soluble in common organic solvents like methanol, chloroform, and DMSO (predicted). | General observation for similar compounds |
| Specific Optical Rotation ([α]D) | Expected to be levorotatory. A similar chiral analog, a 3-methyl-3-substituted isoindolinone, has a reported value of -66.1° (c 0.3, CHCl₃). | [6] (for a related compound) |
Enantioselective Synthesis
The asymmetric synthesis of 3-substituted isoindolinones is a key challenge in organic chemistry.[1][2] While a direct enantioselective synthesis of (R)-3-Methylisoindolin-1-one is not explicitly detailed in the literature, a plausible and highly stereocontrolled route can be constructed from established methodologies. A promising approach involves the asymmetric synthesis of a suitable precursor, (R)-3-(nitromethyl)isoindolin-1-one, followed by subsequent chemical transformations.
An organocatalytic cascade aza-Henry/lactamization reaction provides a robust method for accessing the key chiral intermediate with high enantioselectivity.[7] This is followed by a two-step reduction sequence to yield the target molecule.
Figure 1: Proposed synthetic pathway to (R)-3-Methylisoindolin-1-one.
Experimental Protocols
Step 1: Asymmetric Synthesis of (R)-tert-Butyl 3-(nitromethyl)-1-oxoisoindoline-2-carboxylate
This procedure is adapted from the organocatalytic methodology developed by Massa and coworkers.[7]
-
To a solution of the starting α-amido sulfone derived from a 2-formyl benzoate in toluene, add nitromethane and a chiral bifunctional organocatalyst (e.g., a Takemoto catalyst).
-
Stir the reaction mixture at low temperature (e.g., -40 °C) to facilitate the asymmetric aza-Henry reaction.
-
Upon completion, allow the reaction to warm to room temperature to promote the in-situ lactamization.
-
Purify the product by flash column chromatography on silica gel. This method has been shown to produce the desired (R)-enantiomer with high enantiomeric excess (up to 98% ee).[7]
Step 2: Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group to a primary amine can be achieved under standard hydrogenation conditions.
-
Dissolve (R)-tert-butyl 3-(nitromethyl)-1-oxoisoindoline-2-carboxylate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 3-(aminomethyl)-1-oxoisoindoline-2-carboxylate.
Step 3: Conversion of the Aminomethyl Group to a Methyl Group
The conversion of a primary amine to a methyl group can be a multi-step process. One common method involves exhaustive methylation followed by reductive cleavage.
-
Exhaustive Methylation: Treat the primary amine with an excess of methyl iodide in the presence of a mild base (e.g., K₂CO₃) to form the quaternary ammonium salt.
-
Reductive Cleavage: The resulting quaternary ammonium salt can then be subjected to reductive cleavage conditions to yield the methyl group.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
δ 7.4-7.6 ppm (m, 3H): Remaining aromatic protons.
-
δ 6.5-7.0 ppm (br s, 1H): NH proton of the lactam.
-
δ 4.5-4.7 ppm (q, 1H): Methine proton at the C-3 position.
-
δ 1.5-1.7 ppm (d, 3H): Methyl protons at the C-3 position.
Expected ¹³C NMR (in CDCl₃):
-
δ 168-170 ppm: Carbonyl carbon (C-1).
-
δ 142-144 ppm: Aromatic quaternary carbon adjacent to the nitrogen.
-
δ 132-134 ppm: Aromatic quaternary carbon.
-
δ 122-130 ppm: Aromatic CH carbons.
-
δ 50-55 ppm: Methine carbon at the C-3 position.
-
δ 20-25 ppm: Methyl carbon.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of (R)-3-Methylisoindolin-1-one is centered around the lactam functionality and the protons alpha to the carbonyl group. The N-H bond can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy for diversifying the isoindolinone core.
The true value of (R)-3-Methylisoindolin-1-one lies in its potential as a chiral building block for the synthesis of more complex, biologically active molecules. The 3-substituted isoindolinone motif is found in a variety of compounds with diverse pharmacological activities, including:
The stereochemistry at the C-3 position is often crucial for potent and selective interaction with biological targets. Therefore, the availability of enantiomerically pure building blocks like (R)-3-Methylisoindolin-1-one is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Figure 2: Potential applications of (R)-3-Methylisoindolin-1-one in drug development.
Conclusion
(R)-3-Methylisoindolin-1-one is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While comprehensive experimental data for this specific enantiomer remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework based on established synthetic methodologies and data from closely related compounds. The proposed enantioselective synthesis offers a clear pathway to access this molecule in high optical purity. The predicted spectroscopic data serves as a useful reference for its characterization. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of chiral synthons like (R)-3-Methylisoindolin-1-one is set to increase, paving the way for the development of more selective and effective therapeutic agents.
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